Cas no 1018289-07-0 ((2-Amino-1,1-dimethylethyl)ethyl(methyl)amine)

(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine structure
1018289-07-0 structure
Product Name:(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine
CAS No:1018289-07-0
MF:C7H18N2
MW:130.231221675873
CID:1087405
PubChem ID:43263239
Update Time:2025-04-20

(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • N2-Ethyl-N2,2-dimethylpropane-1,2-diamine
    • 2-N-ethyl-2-N,2-dimethylpropane-1,2-diamine
    • (2-AMINO-1,1-DIMETHYLETHYL)ETHYL(METHYL)AMINE
    • AG-D-09352
    • Ambcb4028095
    • CTK4A0282
    • MolPort-008-457-877
    • (2-amino-1,1-dimethylethyl)ethyl(methyl)amine(SALTDATA: FREE)
    • 1,2-Propanediamine, N2-ethyl-N2,2-dimethyl-
    • DTXSID80655799
    • (1-AMINO-2-METHYLPROPAN-2-YL)(ETHYL)METHYLAMINE
    • BS-35592
    • 1018289-07-0
    • SCHEMBL20578937
    • N~2~-Ethyl-N~2~,2-dimethylpropane-1,2-diamine
    • MFCD10026603
    • AKOS009416091
    • (2-Amino-1,1-dimethylethyl)ethyl(methyl)amine
    • MDL: MFCD10026603
    • Inchi: 1S/C7H18N2/c1-5-9(4)7(2,3)6-8/h5-6,8H2,1-4H3
    • InChI Key: CSGYGWFTUJILNJ-UHFFFAOYSA-N
    • SMILES: N(C)(CC)C(C)(C)CN

Computed Properties

  • Exact Mass: 130.146998583g/mol
  • Monoisotopic Mass: 130.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 79
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 29.3Ų

(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine Pricemore >>

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